![molecular formula C8H14ClNO3 B14642601 2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid CAS No. 56346-69-1](/img/structure/B14642601.png)
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid is an organic compound with the molecular formula C7H12ClNO3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloroacetyl group, a methylamino group, and a methylbutanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid typically involves the reaction of 2-chloroacetyl chloride with a suitable amine, such as methylamine, under controlled conditions. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: A local anesthetic with a similar chloroacetyl group but different overall structure.
Bupivacaine: Another local anesthetic with structural similarities but distinct pharmacological properties.
Novocaine: A well-known local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
56346-69-1 |
|---|---|
Fórmula molecular |
C8H14ClNO3 |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)7(8(12)13)10(3)6(11)4-9/h5,7H,4H2,1-3H3,(H,12,13) |
Clave InChI |
SOIJQISVJHVQRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)N(C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
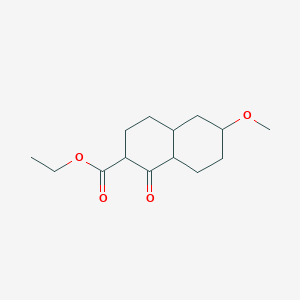
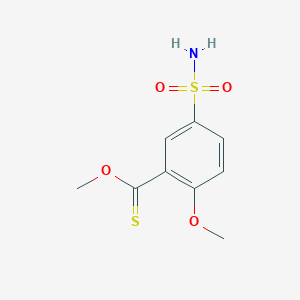
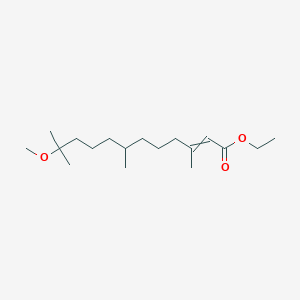

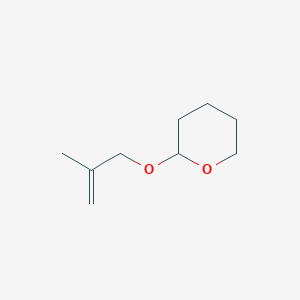

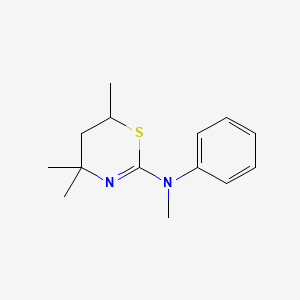
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
